N-Ethyl-m-toluidine

Description

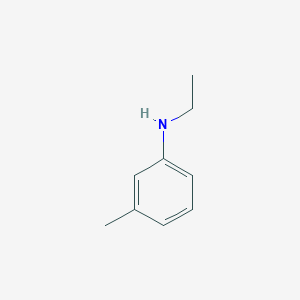

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-10-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYMMHOQXYZMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Record name | N-ETHYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021848 | |

| Record name | N-Ethyl-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-ethyl-m-toluidine appears as a light amber liquid. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Light amber or yellow liquid; [HSDB] Clear brownish-yellow liquid; [MSDSonline] | |

| Record name | N-ETHYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-3-methylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

221 °C | |

| Record name | N-ETHYL-3-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ethanol and ethyl ether | |

| Record name | N-ETHYL-3-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | N-Ethyl-3-methylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light-amber liquid, Yellow liquid | |

CAS No. |

102-27-2 | |

| Record name | N-ETHYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-m-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-3-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-m-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-ethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-M-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12K193MTCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ETHYL-3-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Ethyl-m-toluidine from m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-Ethyl-m-toluidine, a key intermediate in the synthesis of various dyes, photographic chemicals, and pharmaceuticals.[1] The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying chemical transformations and workflows.

Introduction

This compound (CAS No. 102-27-2), also known as N-Ethyl-3-methylaniline, is a substituted aromatic amine with the chemical formula C9H13N.[2] Its synthesis from m-toluidine is a fundamental N-alkylation reaction in organic chemistry. Several methods have been developed for this transformation, each with distinct advantages and limitations concerning yield, purity, cost, and environmental impact. This guide will focus on three primary synthetic strategies: direct alkylation with ethyl halides, catalytic N-alkylation with ethanol, and reductive amination with acetaldehyde.

Synthetic Methodologies and Experimental Protocols

This section details the experimental procedures for the principal methods of synthesizing this compound from m-toluidine.

Direct Alkylation with Ethyl Bromide

Direct alkylation using ethyl halides is a classical and well-documented method for the synthesis of N-ethylated amines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of m-toluidine attacks the electrophilic carbon of ethyl bromide.

Experimental Protocol:

A detailed procedure for this synthesis is provided by Organic Syntheses.[3]

-

Materials:

-

m-Toluidine (pure grade)

-

Ethyl bromide ("practical" grade)

-

10% Sodium hydroxide solution

-

Ether

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Stannous chloride dihydrate

-

Benzene

-

Flaked potassium hydroxide

-

-

Procedure:

-

In each of two 250-cc narrow-mouthed bottles, place 32.1 g (0.3 mole) of m-toluidine and 33 g (0.3 mole) of ethyl bromide.

-

Seal the bottles with rubber stoppers wired tightly in place and allow them to stand for 24 hours in a beaker of water at room temperature. Caution: This reaction can develop considerable pressure; it is advisable to enclose the bottles in wire mesh shields.[3]

-

Break up the resulting white crystalline mass and liberate the amine by shaking with 150 cc of 10% sodium hydroxide solution and 50 cc of ether.

-

Combine the contents of the two flasks, separate, and discard the lower aqueous layer.

-

Wash the ether solution of the amine with 150 cc of water.

-

Distill the ether from a steam bath to obtain the crude amine (90–92 g).[3]

-

-

Purification:

-

Add the crude amine with cooling to a solution of 100 cc of concentrated hydrochloric acid in 350 cc of water.

-

Cool the solution of the hydrochloride in an ice bath and stir rapidly while slowly adding a solution of 41.5 g (0.6 mole) of sodium nitrite in 150 cc of water, keeping the temperature below 12°C.

-

After the addition is complete, allow the mixture to stand for ten minutes and then extract with three 100-cc portions of ether.

-

Evaporate the ether gently to obtain the crude nitroso compound. Caution: The nitroso compound decomposes on warming or standing and should be used immediately.[3]

-

Gradually add the crude nitroso compound with continuous shaking to a solution of 407 g (1.8 moles) of stannous chloride dihydrate in 420 cc of concentrated hydrochloric acid. The reaction is exothermic; cool as needed to keep the temperature below 60°C.

-

After standing for at least an hour, make the mixture strongly alkaline by the cautious addition of a cold solution of 520 g of sodium hydroxide in about 800 cc of water, with vigorous agitation and cooling.

-

Steam distill the resulting milky suspension until about 2 L of distillate has been collected.

-

Saturate the distillate with sodium chloride and extract with three 100-cc portions of benzene.

-

Dry the benzene extract overnight with flaked potassium hydroxide.

-

After decanting from the drying agent, remove the solvent by distillation.

-

Distill the amine under reduced pressure. The pure this compound distills at 111–112°/20 mm.[3]

-

-

Yield: 51–53 g (63–66% of the theoretical amount).[3]

Catalytic N-Alkylation with Ethanol

Catalytic N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" method, is a more atom-economical and environmentally benign approach.[4] In this process, the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine.

Generalized Experimental Protocol:

-

Materials:

-

m-Toluidine

-

Ethanol (anhydrous)

-

Catalyst (e.g., Raney Nickel, Ru-based complex)

-

Inert solvent (e.g., toluene, xylene) (optional)

-

Base (e.g., potassium tert-butoxide) (for some catalytic systems)

-

-

Procedure (Illustrative example with Raney Nickel):

-

In a high-pressure autoclave, combine m-toluidine (1 mole equivalent) and ethanol (serving as both reactant and solvent).

-

Add a catalytic amount of freshly prepared Raney Nickel (e.g., W4 grade, approximately 5-10% by weight of the amine).

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the vessel with hydrogen gas (initial pressure may vary, e.g., up to 1000 psi).

-

Heat the mixture to a temperature typically ranging from 150°C to 250°C with vigorous stirring.

-

Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the autoclave to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably under a blanket of inert gas or solvent.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Reductive Amination with Acetaldehyde

Reductive amination is a highly versatile method for forming C-N bonds and avoids the over-alkylation issues that can occur with direct alkylation.[5] The process involves the reaction of m-toluidine with acetaldehyde to form an intermediate imine, which is then reduced in situ to this compound.

Generalized Experimental Protocol:

-

Materials:

-

m-Toluidine

-

Acetaldehyde

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Solvent (e.g., methanol, ethanol, or a non-protic solvent like 1,2-dichloroethane for some reducing agents)

-

Acid catalyst (e.g., acetic acid) (optional, to facilitate imine formation)

-

-

Procedure (Illustrative example with Sodium Borohydride):

-

Dissolve m-toluidine (1 mole equivalent) in a suitable solvent such as methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetaldehyde (1-1.2 mole equivalents) to the cooled solution with stirring.

-

Allow the mixture to stir at room temperature for a period to facilitate imine formation (e.g., 1-2 hours).

-

Re-cool the mixture in an ice bath and add sodium borohydride (1-1.5 mole equivalents) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC or GC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

-

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthetic routes to this compound.

| Synthesis Method | Ethylating Agent | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference(s) |

| Direct Alkylation | Ethyl Bromide | None | None (neat) | Room Temperature | 24 hours | 63-66 | >98 (after purification) | [3] |

| Catalytic N-Alkylation | Ethanol | Raney Nickel | Ethanol | 150-250 | Several hours | Moderate to Good | High | [4][5] |

| Catalytic N-Alkylation | Ethanol | Ru-based complex | Toluene | 70-120 | 24 hours | High | High | |

| Reductive Amination | Acetaldehyde | Sodium Borohydride | Methanol | 0 to Room Temp | Several hours | Good to Excellent | High |

Note: Data for catalytic N-alkylation and reductive amination are generalized from similar reactions due to the lack of specific literature values for this compound. Yields and conditions can vary significantly based on the specific catalyst, reagents, and reaction scale.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from m-toluidine can be effectively achieved through several methods. The choice of synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, available equipment, and environmental and safety regulations. Direct alkylation with ethyl bromide is a well-established method with a detailed, publicly available protocol. Catalytic N-alkylation with ethanol and reductive amination with acetaldehyde represent more modern, greener alternatives that are often preferred in industrial settings due to their higher atom economy and avoidance of halide reagents. Further optimization of reaction conditions for these catalytic methods can lead to improved yields and selectivity, making them highly attractive for the large-scale production of this compound.

References

N-Ethyl-m-toluidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-m-toluidine is an aromatic organic compound belonging to the family of substituted anilines. It is a light amber to clear brownish-yellow liquid at room temperature.[1] This technical guide provides an in-depth overview of its chemical properties, structure, and a detailed experimental protocol for its synthesis and purification. While primarily utilized as an intermediate in the synthesis of dyes and photographic chemicals, its structural motif is of interest in medicinal chemistry and materials science.[1][2]

Chemical Structure and Identification

This compound is characterized by a benzene ring substituted with an ethylamino group and a methyl group at the meta position.

| Identifier | Value |

| IUPAC Name | N-ethyl-3-methylaniline[1] |

| CAS Number | 102-27-2[3] |

| Molecular Formula | C₉H₁₃N[1] |

| SMILES String | CCNc1cccc(C)c1[3] |

| InChI Key | GUYMMHOQXYZMJQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Weight | 135.21 g/mol [1] |

| Appearance | Light amber or clear brownish-yellow liquid[1] |

| Boiling Point | 221 °C[3] |

| Density | 0.957 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.546[3] |

| Flash Point | 89 °C (closed cup)[3] |

| Solubility | Insoluble in water; soluble in ethanol and ether.[1] |

Experimental Protocols

Synthesis and Purification of this compound

The following protocol is a well-established method for the laboratory-scale synthesis and purification of this compound.

Materials:

-

m-Toluidine

-

Ethyl bromide

-

10% Sodium hydroxide solution

-

Ether

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Stannous chloride dihydrate

-

Benzene

-

Flaked potassium hydroxide

Procedure:

-

Alkylation: In a sealed vessel, react m-toluidine with an equimolar amount of ethyl bromide at room temperature for 24 hours. The reaction mixture will form a white crystalline mass.

-

Liberation of the Crude Amine: Break up the crystalline mass and treat it with a 10% sodium hydroxide solution and ether to liberate the free amine. Separate the ether layer containing the crude this compound.

-

Formation of the Nitroso Compound: Add the crude amine to a cooled solution of concentrated hydrochloric acid. To this, slowly add a solution of sodium nitrite while maintaining the temperature below 12 °C. Extract the resulting nitroso compound with ether.

-

Reduction to the Pure Amine: Carefully evaporate the ether from the extract. Add the crude nitroso compound to a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Control the exothermic reaction by cooling.

-

Isolation and Purification: Make the reaction mixture strongly alkaline with a cold sodium hydroxide solution. Perform a steam distillation of the resulting milky suspension. Saturate the distillate with sodium chloride and extract the purified amine with benzene. Dry the benzene extract with flaked potassium hydroxide.

-

Final Distillation: After removing the benzene by distillation, distill the remaining liquid under reduced pressure to obtain pure this compound. The product typically distills at 111–112 °C/20 mm Hg.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Synthesis and Purification Workflow for this compound.

Signaling Pathways

Currently, there is no established body of literature detailing specific biological signaling pathways directly modulated by this compound. Its primary applications are in chemical synthesis rather than as a bioactive agent in drug development. However, related aromatic amines have been studied for their metabolic pathways and potential toxicological effects, which may involve interactions with various enzymatic systems.

Safety and Handling

This compound is classified as a toxic substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[5] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. The detailed experimental protocol and visualized workflow for its synthesis offer practical guidance for researchers. While its direct role in biological signaling is not currently defined, its utility as a chemical intermediate makes it a compound of interest in various fields of chemical science.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 102-27-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Hepatic Transcriptomic Alterations for N,N-Dimethyl-p-toluidine (DMPT) and p-Toluidine after 5-day Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzyl-N-ethyl-m-toluidine | C16H19N | CID 67076 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-m-toluidine (CAS 102-27-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Ethyl-m-toluidine (CAS 102-27-2). The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental protocols and logical diagrams to support research and development activities.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: Identification and Structural Properties

| Property | Value |

| Chemical Name | N-Ethyl-3-methylaniline |

| Synonyms | 3-(Ethylamino)toluene, N-Ethyl-3-aminotoluene |

| CAS Number | 102-27-2 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to light amber or red-green liquid |

Table 2: Thermodynamic Properties

| Property | Value | Source |

| Melting Point | -6.87 °C (estimate) | [1][2] |

| 9 °C | [3] | |

| Boiling Point | 221 °C | [1][3][4][5][6][7][8][9][10][11][12] |

| Flash Point | 89 °C | [1][2][6][10] |

| 104 °C | [3][4] | |

| Vapor Pressure | 10.9-106 Pa at 20-50 °C | [1] |

| 0.094 mmHg at 25 °C | [2] |

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Density | 0.957 g/mL at 25 °C | [1][2][6][7][10][13] |

| Water Solubility | 1131 mg/L at 20 °C | [1][2][10][13] |

| Insoluble in water | [1][13][14] | |

| Solubility in other solvents | Soluble in alcohol and ether | [1][4] |

| pKa | 5.27 ± 0.25 (Predicted) | [1][8] |

| Refractive Index (n20/D) | 1.546 | [1][6][10][11][12] |

| LogP (Octanol/Water Partition Coefficient) | 2.59 | [2][9] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and data validation. Below are generalized protocols based on standard laboratory practices.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Heat transfer fluid (mineral oil or silicone oil)

Procedure:

-

A small amount of the liquid sample (this compound) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is clamped so that it is immersed in the heat transfer fluid within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed (m₂).

-

The mass of the liquid is calculated (m = m₂ - m₁).

-

The density (ρ) is then calculated using the formula: ρ = m / V, where V is the known volume of the pycnometer.

Determination of Water Solubility (Flask Method - OECD Guideline 105)

This method is a standard approach for determining the solubility of a substance in water.

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical method for quantification (e.g., HPLC, GC)

-

Centrifuge or filtration apparatus

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and placed in a constant temperature bath, typically at 20 °C or 25 °C.

-

The mixture is agitated (stirred or shaken) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the mixture is allowed to stand to let undissolved material settle.

-

A sample of the aqueous phase is carefully taken, ensuring no undissolved particles are included. This is often achieved by centrifugation or filtration.

-

The concentration of this compound in the aqueous sample is determined using a suitable and validated analytical method.

-

The water solubility is reported as the measured concentration.

Visualizations

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Logical Relationships of Physicochemical Properties

Caption: Interplay of Physicochemical Properties.

References

- 1. search.library.brandeis.edu [search.library.brandeis.edu]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. quora.com [quora.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chymist.com [chymist.com]

- 12. books.google.cn [books.google.cn]

- 13. wjec.co.uk [wjec.co.uk]

- 14. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of N-Ethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-m-toluidine (CAS 102-27-2), a substituted aromatic amine, is a versatile intermediate in the synthesis of various organic compounds, including dyes and potentially pharmaceutical precursors. A thorough understanding of its reaction mechanisms and kinetics is paramount for optimizing synthetic routes, ensuring product purity, and scaling up production. This guide provides a comprehensive overview of the core reactions of this compound, including its synthesis, nitrosation, oxidation, acylation, and its role as a coupling agent in azo dye formation. The document details experimental protocols, summarizes available quantitative data, and presents reaction pathways and experimental workflows through clear visualizations.

Synthesis of this compound

The primary route for the synthesis of this compound is the N-alkylation of m-toluidine. A well-established method involves the reaction of m-toluidine with ethyl bromide.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction (SN2 mechanism). The lone pair of electrons on the nitrogen atom of m-toluidine attacks the electrophilic ethyl group of ethyl bromide, leading to the formation of this compound hydrobromide. Subsequent treatment with a base neutralizes the salt and yields the free amine.

Experimental Protocol

The following protocol is adapted from a procedure in Organic Syntheses[1].

Materials:

-

m-Toluidine

-

Ethyl bromide

-

10% Sodium hydroxide solution

-

Ether

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Stannous chloride dihydrate

-

Benzene

-

Flaked potassium hydroxide

Procedure:

-

In a sealed vessel, combine m-toluidine and ethyl bromide and allow the mixture to stand at room temperature for 24 hours.

-

Liberate the amine from the resulting crystalline mass by adding 10% sodium hydroxide solution and ether, followed by extraction.

-

Wash the ether solution containing the crude amine with water and then distill off the ether.

-

For purification, dissolve the crude amine in a solution of hydrochloric acid and water, and cool the mixture in an ice bath.

-

Slowly add a solution of sodium nitrite to the cooled amine hydrochloride solution to form the N-nitroso derivative. The temperature should be maintained below 12°C.

-

Extract the crude nitroso compound with ether.

-

Reduce the nitroso compound by gradual addition to a solution of stannous chloride in concentrated hydrochloric acid.

-

Make the reaction mixture strongly alkaline with sodium hydroxide solution.

-

Isolate the pure this compound by steam distillation, followed by extraction of the distillate with benzene, drying over potassium hydroxide, and final distillation under reduced pressure.

Tabulated Synthesis Data

| Parameter | Value | Reference |

| Reactants | m-Toluidine, Ethyl Bromide | [1] |

| Yield | 63-66% | [1] |

| Boiling Point | 111-112°C at 20 mmHg | [1] |

Nitrosation

The reaction of this compound, a secondary aromatic amine, with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) yields an N-nitrosoamine. This reaction is often used as a qualitative test for secondary amines and is also a key step in certain synthetic and purification pathways.

Reaction Mechanism

The mechanism involves the electrophilic attack of the nitrosonium ion (NO+), formed from the protonation of nitrous acid, on the nitrogen atom of this compound. This is followed by deprotonation to yield the stable N-nitroso-N-ethyl-m-toluidine.

Experimental Protocol

A detailed protocol for the nitrosation of crude this compound as a purification step is provided in the synthesis section (Section 1.2, steps 4-6)[1].

Oxidation

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. A notable example is the oxidation by periodate, catalyzed by manganese(II) ions.

Reaction Mechanism

Kinetics and Thermodynamics

For the Mn(II)-catalyzed periodate oxidation of the closely related N,N-diethyl-m-toluidine, the following kinetic and thermodynamic parameters have been determined.

| Parameter | Value | Reference |

| Rate Law | Rate = k[DET][IO₄⁻][Mn(II)] | [2] |

| Activation Energy (ΔE) | 24.85 kJ mol⁻¹ | [2] |

| Arrhenius Factor (A) | 1.25 x 10¹⁰ dm³ mol⁻¹ s⁻¹ | [2] |

| Enthalpy of Activation (ΔH#) | 22.41 kJ mol⁻¹ | [2] |

| Entropy of Activation (ΔS#) | -142.97 J mol⁻¹ K⁻¹ | [2] |

| Gibbs Free Energy of Activation (ΔG#) | 67.53 kJ mol⁻¹ | [2] |

| Main Reaction Product | 4-Methyl-1,2-benzoquinone | [2] |

Acylation

This compound can undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides to form N-substituted amides. This is a common transformation in organic synthesis.

Reaction Mechanism

The acylation of this compound proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the N-acyl-N-ethyl-m-toluidine.

Experimental Protocol

A general procedure for the N-acylation of a similar aromatic amine, p-toluidine, can be adapted for this compound[3].

Materials:

-

This compound

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine or sodium acetate)

-

An appropriate solvent (e.g., dichloromethane or toluene)

Procedure:

-

Dissolve this compound and the base in the chosen solvent in a round-bottomed flask.

-

Slowly add the acylating agent to the stirred solution. The reaction may be exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with a dilute acid solution (to remove the base), followed by a dilute sodium bicarbonate solution (to remove excess acylating agent), and finally with brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Azo Dye Synthesis

This compound is a valuable coupling component in the synthesis of azo dyes. It reacts with a diazonium salt to form a highly conjugated azo compound, which is colored.

Reaction Mechanism

The synthesis of an azo dye using this compound involves two main stages: the formation of a diazonium salt from a primary aromatic amine (diazotization), and the subsequent electrophilic aromatic substitution reaction of this diazonium salt with this compound (azo coupling). The ethylamino group is an activating group, and coupling typically occurs at the para position to this group.

References

An In-depth Technical Guide to N-Ethyl-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethyl-3-methylaniline, a significant chemical intermediate. The document details its nomenclature, physicochemical properties, synthesis protocols, and analytical methodologies, aiming to serve as a valuable resource for professionals in research and development.

Nomenclature and Identification

N-Ethyl-3-methylaniline is an aromatic organic compound, specifically a substituted aniline. Its chemical structure consists of a benzene ring substituted with an ethylamino group and a methyl group at positions 1 and 3, respectively.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-ethyl-3-methylaniline .[1][2] It is also commonly referred to by several synonyms. A logical diagram illustrating the relationship between its IUPAC name and common synonyms is presented below.

Caption: Nomenclature hierarchy for N-Ethyl-3-methylaniline.

A comprehensive list of its identifiers and synonyms is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | N-ethyl-3-methylaniline |

| CAS Number | 102-27-2 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Synonyms | This compound, Benzenamine, N-ethyl-3-methyl-, m-Toluidine, N-ethyl-, m-Methyl-N-ethylaniline, 3-(Ethylamino)toluene, N-Ethyl-3-methylbenzenamine |

Physicochemical and Spectroscopic Data

N-Ethyl-3-methylaniline is typically a light amber or clear yellowish to brown liquid.[3][4] It is less dense than water and insoluble in it, but soluble in organic solvents like alcohol and ether.[3][5] A summary of its key physical and chemical properties is presented in the following table.

| Property | Value |

| Appearance | Light amber liquid |

| Boiling Point | 221 °C |

| Density | 0.957 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.546 |

| Flash Point | 89 °C |

| Water Solubility | 1131 mg/L at 20 °C |

| Vapor Pressure | 10.9-106 Pa at 20-50 °C |

Synthesis and Purification

The synthesis of N-Ethyl-3-methylaniline is commonly achieved through the N-alkylation of m-toluidine. One established method involves the reaction of m-toluidine with an ethylating agent, such as ethyl bromide. The general manufacturing process involves reacting m-toluidine with ethanol.[2] A detailed experimental protocol adapted from a procedure in Organic Syntheses is provided below.

Experimental Protocol: Synthesis of N-Ethyl-3-methylaniline

This procedure outlines the synthesis via the ethylation of m-toluidine followed by purification.

Materials:

-

m-Toluidine

-

Ethyl bromide

-

Sodium bicarbonate

-

Benzene (or a suitable alternative solvent)

-

Concentrated Hydrochloric Acid

-

Sodium nitrite

-

Ether

-

Sodium hydroxide

-

Flaked potassium hydroxide

-

Anhydrous calcium chloride

Procedure:

-

Alkylation: In a suitable reaction vessel, a mixture of m-toluidine and ethyl bromide is prepared. The reaction can be carried out in a sealed container and may require gentle heating to 70–80°C for several days to ensure completion.

-

Work-up: The reaction mixture is treated with a dilute solution of sodium hydroxide to neutralize any hydrobromic acid formed. The organic layer containing the crude product is then separated.

-

Purification via Nitrosamine Formation:

-

The crude amine is dissolved in a cooled solution of hydrochloric acid.

-

A solution of sodium nitrite is slowly added while maintaining a low temperature (below 12°C) to form the N-nitroso derivative of the secondary amine. Primary amine impurities do not form stable nitrosamines under these conditions.

-

The mixture is extracted with ether to separate the nitrosamine.

-

-

Regeneration of the Secondary Amine:

-

The ether extract containing the nitrosamine is washed and then treated with a reducing agent (e.g., tin and hydrochloric acid) to regenerate the secondary amine.

-

The resulting solution is made strongly alkaline with sodium hydroxide, and the liberated amine is isolated by steam distillation.

-

-

Final Purification:

-

The distillate is saturated with sodium chloride and extracted with benzene.

-

The benzene extract is dried over flaked potassium hydroxide.

-

After removing the benzene by distillation, the N-Ethyl-3-methylaniline is purified by vacuum distillation, collecting the fraction at 111–112°/20 mm.

-

The following diagram illustrates the workflow for the synthesis and purification of N-Ethyl-3-methylaniline.

Caption: Workflow for the synthesis and purification of N-Ethyl-3-methylaniline.

Analytical Methods

The purity and identity of N-Ethyl-3-methylaniline can be assessed using various analytical techniques, primarily chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of N-Ethyl-3-methylaniline is reverse-phase HPLC.[4]

Experimental Protocol: HPLC Analysis

-

Column: A Newcrom R1 or C18 column is suitable for this separation.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid is typically used. For applications compatible with mass spectrometry (LC-MS), formic acid should be used in place of phosphoric acid.[4]

-

Detection: UV detection is appropriate for this aromatic compound.

-

Application: This method can be adapted for both analytical and preparative-scale separations, making it useful for purity assessment and isolation of the compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of N-Ethyl-3-methylaniline.

Experimental Protocol: GC-MS Analysis

-

Column: A capillary column such as a DB-5MS is often used.

-

Carrier Gas: High-purity helium is the standard carrier gas.

-

Injection: A split injection is typically employed.

-

Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up.

-

Mass Spectrometry: Electron ionization (EI) is a common ionization method, with the mass spectrometer scanning a relevant m/z range.

Applications and Uses

N-Ethyl-3-methylaniline serves as a crucial intermediate in the synthesis of various other chemicals.[3][4] Its primary applications are in the manufacturing of dyes and as a photographic intermediate.[2]

Safety and Handling

N-Ethyl-3-methylaniline is considered toxic and an irritant. Inhalation or contact with the skin and eyes may cause irritation or burns.[3] Combustion of this compound can produce toxic oxides of nitrogen.[3][4] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3]

References

A Technical Guide to the Discovery and History of N-Substituted Toluidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-substituted toluidines. From their origins in the mid-19th century to their contemporary importance in pharmaceuticals, agrochemicals, and materials science, this document traces the evolution of synthetic methodologies. It covers early historical reactions such as the Hofmann-Martius and Chapman rearrangements, as well as modern, highly efficient catalytic cross-coupling methods like the Ullmann condensation and the Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and spectroscopic information are presented to offer a practical resource for laboratory synthesis. Furthermore, the critical role of N-substituted toluidines in drug development is highlighted through a case study of the multi-kinase inhibitor, Ponatinib, including a detailed visualization of its mechanism of action within the BCR-ABL signaling pathway.

Introduction: The Genesis of Toluidines

The story of N-substituted toluidines begins with the discovery of their parent compounds. In 1845, the German chemist August Wilhelm von Hofmann and his student James Sheridan Muspratt first identified and characterized the three isomers of toluidine: ortho-, meta-, and para-toluidine.[1] These simple aromatic amines, structurally similar to aniline but with an additional methyl group on the benzene ring, quickly became valuable building blocks in the burgeoning synthetic dye industry.[2] The position of the methyl group relative to the amino group dictates the isomer and significantly influences the physical and chemical properties of the molecule.

The true synthetic versatility of toluidines was unlocked through the substitution of the nitrogen atom, leading to a vast and diverse class of N-substituted toluidine derivatives. These compounds have found applications in a multitude of fields, from pigments and polymers to the development of life-saving pharmaceuticals.[3] This guide will explore the historical and modern synthetic routes to these valuable molecules.

Historical Methods of N-Substitution

Early organic chemists developed several named reactions that, while not always high-yielding or broadly applicable by modern standards, were foundational in the synthesis of N-substituted aromatic amines.

N-Alkylation: The Hofmann-Martius Rearrangement

One of the earliest methods for the C-alkylation of anilines, which proceeds through an N-alkylated intermediate, is the Hofmann-Martius rearrangement, discovered by August Wilhelm von Hofmann and Carl Alexander von Martius in 1871.[1] This reaction involves the thermal rearrangement of an N-alkylaniline hydrohalide to form a mixture of ortho- and para-alkylanilines. The mechanism is understood to proceed via the dissociation of the N-alkyl group to form a carbocation, which then acts as an electrophile in a Friedel-Crafts-type alkylation of the aniline ring.[1] When metal halides are used as catalysts, this reaction is also known as the Reilly-Hickinbottom rearrangement.[4]

Experimental Protocol: Hofmann-Martius Rearrangement of N-Ethylaniline Hydrochloride

-

Reagents:

-

N-Ethylaniline hydrochloride

-

Sealed glass tube

-

-

Procedure:

-

N-Ethylaniline hydrochloride is placed in a thick-walled sealed glass tube.

-

The tube is heated in an oven at a high temperature (typically 200-300 °C) for several hours.

-

After cooling, the tube is carefully opened, and the contents are treated with a base (e.g., NaOH solution) to neutralize the hydrochloride salt.

-

The resulting mixture of o- and p-ethylaniline is then separated by fractional distillation or chromatography.

-

-

Expected Yield: The yields for this reaction are often moderate, and a mixture of products is typical. For example, heating N-methylaniline hydrochloride can yield a mixture of o-toluidine and p-toluidine.[5]

N-Arylation: The Chapman Rearrangement

The synthesis of N-aryl toluidines was historically more challenging. The Chapman rearrangement, a thermal intramolecular reaction, provided a route to N,N-diarylamides from aryl N-arylbenzimidates, which could then be hydrolyzed to the desired diarylamine.[6] The reaction involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom.[7]

Modern Synthetic Methodologies

The development of transition metal-catalyzed cross-coupling reactions in the 20th century revolutionized the synthesis of N-substituted toluidines, offering milder conditions, broader substrate scope, and significantly higher yields compared to historical methods.

The Ullmann Condensation

Named after Fritz Ullmann, this copper-catalyzed reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide.[8] Traditional Ullmann conditions were harsh, often requiring high temperatures (over 200 °C) and stoichiometric amounts of copper.[8] Modern protocols have significantly improved upon this, utilizing copper catalysts with ligands such as diamines and phenanthrolines, which allow for lower reaction temperatures and catalytic amounts of copper.[8]

Experimental Protocol: Ullmann Condensation of p-Toluidine and Iodobenzene

-

Reagents:

-

p-Toluidine (1.0 equiv)

-

Iodobenzene (1.2 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI, 1,10-phenanthroline, and K₂CO₃.

-

Add p-toluidine and DMF to the flask.

-

Add iodobenzene to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-phenyl-p-toluidine.

-

-

Expected Yield: Yields for modern Ullmann condensations are generally good to excellent, often exceeding 80%.

The Buchwald-Hartwig Amination

Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become one of the most powerful and versatile methods for forming C-N bonds.[4][9] It allows for the coupling of a wide variety of aryl halides and pseudohalides (e.g., triflates) with a broad range of amines, including toluidines, under relatively mild conditions.[10] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.[11]

Experimental Protocol: Buchwald-Hartwig Amination of o-Toluidine and Bromobenzene

-

Reagents:

-

o-Toluidine (1.2 equiv)

-

Bromobenzene (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene as solvent

-

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

-

Add toluene, followed by o-toluidine and bromobenzene.

-

Seal the flask and heat the mixture at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling, quench the reaction with water and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to afford N-phenyl-o-toluidine.

-

-

Expected Yield: High to quantitative yields are commonly achieved with the Buchwald-Hartwig amination.

Quantitative Data and Spectroscopic Characterization

The following tables summarize quantitative yield data for various N-substitution reactions of toluidines and provide characteristic spectroscopic data for selected N-substituted toluidine derivatives.

Table 1: Comparison of Yields for N-Substitution Reactions of Toluidines

| Reaction Type | Toluidine Isomer | N-Substituent Source | Catalyst/Conditions | Yield (%) | Reference |

| N-Acetylation | p-Toluidine | Acetic Anhydride | Solvent-free, room temp. | 92 | [12] |

| N-Ethylation | o-Toluidine | Diethyl ether | Cs/zeolite-X, 320 °C | High Conversion | [13] |

| Ullmann Condensation | p-Toluidine | 4-Iodotoluene | CuI/2,2'-dipyridyl, K₂CO₃ | >95 | [14] |

| Buchwald-Hartwig | p-Toluidine | p-Bromotoluene | Pd(dba)₂/(±)BINAP, NaOtBu | High Selectivity | [15] |

Table 2: Spectroscopic Data for Representative N-Substituted Toluidines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| N-Acetyl-p-toluidine | 7.4 (d, 2H), 7.1 (d, 2H), 2.3 (s, 3H), 2.1 (s, 3H) | 168.9, 135.9, 133.5, 129.4, 120.1, 24.3, 20.8 | ~3300 (N-H), ~1660 (C=O) |

| N-Ethyl-p-toluidine | 6.9-7.0 (m, 4H), 3.5 (s, 1H, NH), 3.1 (q, 2H), 2.2 (s, 3H), 1.2 (t, 3H) | 146.1, 129.8, 127.1, 113.0, 38.6, 20.4, 14.8 | ~3400 (N-H), ~2970 (C-H), ~1620 (C=C)[16] |

| N,N-Dimethyl-p-toluidine | 7.0 (d, 2H), 6.6 (d, 2H), 2.9 (s, 6H), 2.2 (s, 3H) | 148.5, 129.8, 126.7, 113.1, 41.1, 20.3 | ~2900 (C-H), ~1620 (C=C), ~1520 (C=C) |

| N-Phenyl-m-toluidine | 7.3-6.7 (m, 9H), 5.7 (s, 1H, NH), 2.3 (s, 3H) | 143.2, 142.9, 139.1, 129.3, 122.1, 120.0, 118.8, 117.2, 21.5 | Not readily available |

Application in Drug Development: The Case of Ponatinib

N-substituted toluidines are a privileged scaffold in medicinal chemistry. A prominent example is Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9] Ponatinib features an N-phenyl-toluidine core structure and was specifically designed to overcome resistance to other tyrosine kinase inhibitors, particularly the T315I mutation in the BCR-ABL fusion protein.

Mechanism of Action and Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[9] Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain. This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that lead to cell proliferation and promoting apoptosis of the cancer cells. In addition to its potent activity against BCR-ABL, Ponatinib also inhibits other key kinases involved in cancer progression, such as FGFR, VEGFR, and PDGFR.[1][5][8]

Figure 1: Simplified BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the logical progression of key synthetic methodologies for preparing N-substituted toluidines.

Figure 2: Experimental workflow for the N-acetylation of p-toluidine.

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The field of N-substituted toluidines has evolved dramatically from the initial discovery of the parent isomers to the development of sophisticated, high-yielding synthetic methods. These compounds, once primarily the domain of the dye industry, are now integral to modern drug discovery and materials science. The historical context provided by early rearrangement reactions highlights the challenges that were overcome by the advent of robust transition metal-catalyzed cross-coupling reactions like the Ullmann condensation and, particularly, the Buchwald-Hartwig amination. The case of Ponatinib serves as a powerful testament to the impact of N-substituted toluidine scaffolds in addressing critical medical needs. This guide has provided a detailed overview of the synthesis, characterization, and application of these versatile molecules, offering a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. ijseas.com [ijseas.com]

- 3. Hofmann–Martius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Novel o-toluidine synthesis , Hive Chemistry Discourse [chemistry.mdma.ch]

- 5. spectrabase.com [spectrabase.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. spectrabase.com [spectrabase.com]

- 8. N,N-Dimethyl-p-toluidine(99-97-8) 1H NMR spectrum [chemicalbook.com]

- 9. m-Toluidine(108-44-1) 1H NMR [m.chemicalbook.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. N,N-Dimethyl-p-toluidine(99-97-8) IR Spectrum [chemicalbook.com]

A Technical Guide to the Solubility of N-Ethyl-m-toluidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Ethyl-m-toluidine, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly available literature, this document focuses on summarizing the known qualitative solubility, presenting a framework for quantitative analysis, and detailing standardized experimental protocols for its determination.

Introduction to this compound

This compound (CAS No. 102-27-2) is an aromatic amine with the chemical formula C₉H₁₃N. Its molecular structure, featuring a substituted aromatic ring and an ethylamino group, governs its solubility characteristics. Understanding its behavior in various organic solvents is crucial for its application in organic synthesis, as a dye intermediate, and in the development of pharmaceutical products.

Qualitative Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics:

-

Water: It is generally considered to have low solubility in water. Quantitative data from different sources indicates a solubility of 470 mg/L and 1131 mg/L at 20°C.[1] This low aqueous solubility is expected due to the predominantly nonpolar nature of the molecule.

-

Organic Solvents: this compound is reported to be soluble in polar protic solvents such as ethanol and nonpolar solvents like ethyl ether.[2] It is anticipated to be soluble in a range of common organic solvents due to its organic structure.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Toluene | |||

| Heptane | |||

| Dimethyl Sulfoxide (DMSO) |

Note: The above table is a template. The values need to be determined experimentally.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the desired accuracy, the nature of the solvent, and the available analytical instrumentation. The "shake-flask" method followed by gravimetric or spectroscopic analysis is a widely recognized and reliable approach.[3][4][5][6][7]

Shake-Flask Method for Equilibrium Solubility

This method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[7]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature using a mechanical shaker or a magnetic stirrer. The agitation should be continued for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a suitable filter that does not interact with the solute or solvent.

-

-

Quantification of the Solute: The concentration of this compound in the saturated solution can be determined using various analytical techniques. Two common methods are detailed below.

Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation, relying on precise mass measurements.[3][4][8][9]

Methodology:

-

Accurately weigh a clean, dry, and empty container (e.g., an evaporating dish or a beaker).

-

Pipette a precise volume of the clear, saturated supernatant into the pre-weighed container.

-

Re-weigh the container with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven).

-

Once the solvent has been completely removed, cool the container with the non-volatile this compound residue to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

Calculation:

-

Mass of dissolved this compound: (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent: (Mass of container + solution) - (Mass of container + residue)

-

Solubility: Can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).

Spectroscopic Analysis (UV-Vis)

This method is suitable if this compound has a significant absorbance in the UV-Vis region and the solvent is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound and provided detailed, standardized protocols for its quantitative determination in common organic solvents. While a comprehensive dataset is currently lacking, the methodologies outlined herein provide a robust framework for researchers and scientists in the pharmaceutical and chemical industries to generate reliable solubility data. Accurate solubility data is a cornerstone for effective process development, formulation design, and regulatory compliance.

References

- 1. parchem.com [parchem.com]

- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

N-Ethyl-m-toluidine as an intermediate in azo dye synthesis

Application Note & Protocol

N-Ethyl-m-toluidine and its derivatives are key intermediates in the synthesis of a variety of dyes. While primarily associated with the production of triphenylmethane dyes, these compounds also serve as coupling components in the synthesis of specific azo and other dye classes. This document provides a detailed overview of the application of this compound and its derivatives in dye synthesis, including a generalized protocol for the synthesis of a representative azo dye, a summary of related quantitative data, and a workflow diagram of the synthesis process.

Data Presentation

The following table summarizes the key quantitative data for this compound and a representative dye, Acid Blue 90, which is synthesized from an this compound derivative. It is important to note that while Acid Blue 90 is a significant application for this class of intermediates, it is a triphenylmethane dye, not an azo dye. Information on specific azo dyes derived directly from this compound is less prevalent in readily available literature.

| Compound/Dye Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Role |

| This compound | 102-27-2 | C₉H₁₃N | 135.21 | Intermediate in dye synthesis |

| N-Ethyl-N-benzyl-m-toluidine | 119-94-8 | C₁₆H₁₉N | 225.33 | Intermediate for Acid Blue 90, 91, 109[1] |

| N-Ethyl, N-(3-sulfobenzyl) m-Toluidine | 91-98-5 | C₁₆H₁₉NO₃S | 305.39 | Intermediate for Azo Dyes (e.g., Disperse Yellow)[2] |

| Acid Blue 90 (C.I. 42655) | 6104-58-1 | C₄₇H₄₈N₃NaO₇S₂ | 854.02 | Textile dye (wool, silk, nylon), biological stain[3][4][5] |

| Representative Azo Dye | Not specified | Varies | Varies | Colorant for textiles, plastics, etc. |

Experimental Protocols

The synthesis of azo dyes from this compound follows a well-established two-step procedure: diazotization of a primary aromatic amine followed by azo coupling with the this compound. The following is a generalized protocol for the synthesis of a representative monoazo dye.

Objective: To synthesize a representative azo dye using a primary aromatic amine and this compound.

Materials:

-

Primary aromatic amine (e.g., aniline, p-nitroaniline)

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ethanol

-

Ice

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Büchner funnel and filter paper

-

pH paper or meter

Procedure:

Part 1: Diazotization of the Primary Aromatic Amine

-

In a 250 mL beaker, dissolve 0.05 mol of the chosen primary aromatic amine in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of deionized water. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice-water bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

-

In a separate beaker, prepare a solution of 0.055 mol of sodium nitrite in 20 mL of deionized water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the cold amine hydrochloride solution over a period of 10-15 minutes. Keep the reaction mixture in the ice bath and continue stirring.

-

After the addition is complete, continue to stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.

Part 2: Azo Coupling

-

In a 500 mL beaker, dissolve 0.05 mol of this compound in 100 mL of a 1 M hydrochloric acid solution.

-

Cool the this compound solution to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold this compound solution over 20-30 minutes. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction is complete.

-

Slowly neutralize the reaction mixture by adding a 2 M sodium hydroxide solution until the pH is approximately 7. This will ensure the complete precipitation of the dye.

-

Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

Part 3: Purification

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dissolve the crude dye in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified dye crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or a vacuum oven at a low temperature.